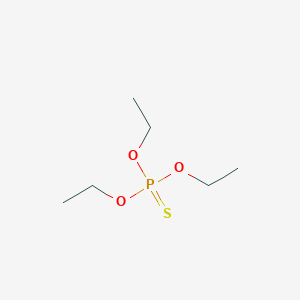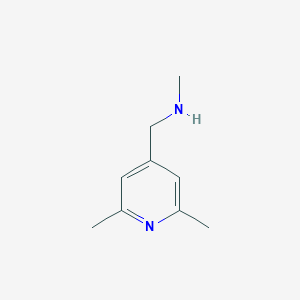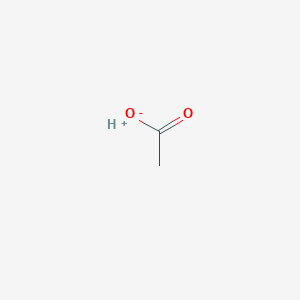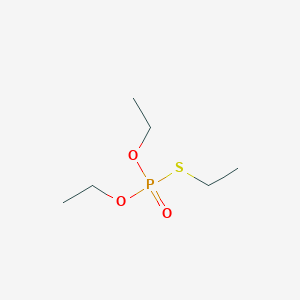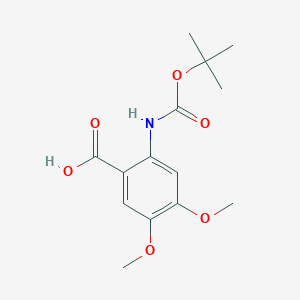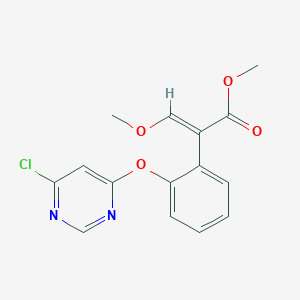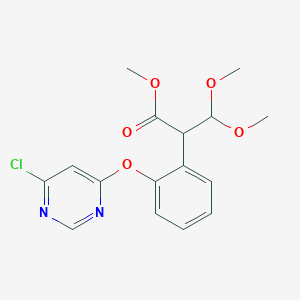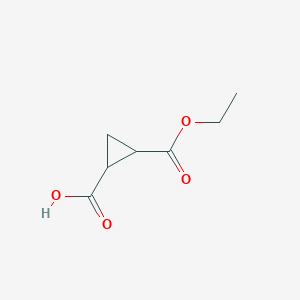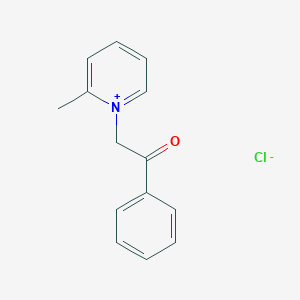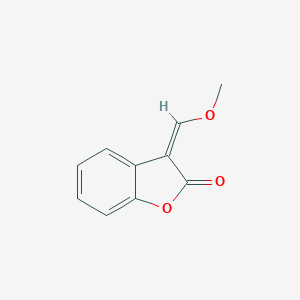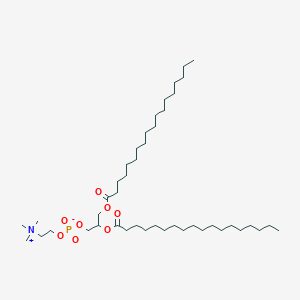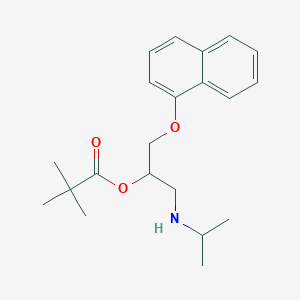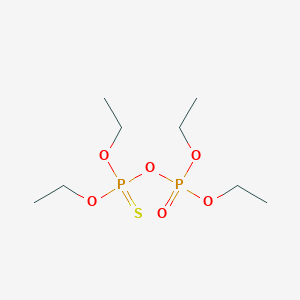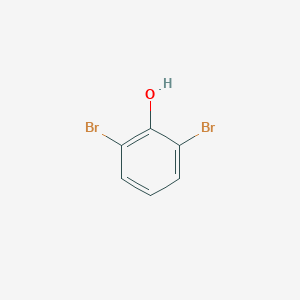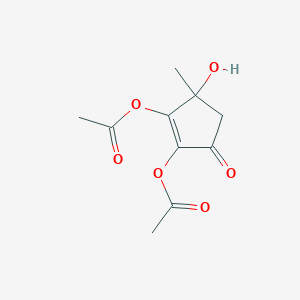
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, also known as DMCH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMCH is a cyclic enone derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.
Applications De Recherche Scientifique
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one also exhibits low toxicity, making it a safe compound to work with. However, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one. One potential area of research is the development of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one-based drug delivery systems. Another area of research is the investigation of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is a promising compound that has potential applications in the field of pharmaceuticals. Its unique chemical structure and various biological activities make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Méthodes De Synthèse
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one can be synthesized by the reaction of methyl vinyl ketone with acetylacetone in the presence of a base catalyst. The reaction yields 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one as a yellow crystalline solid with a melting point of 103-105°C.
Propriétés
Numéro CAS |
121979-45-1 |
|---|---|
Nom du produit |
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
(2-acetyloxy-3-hydroxy-3-methyl-5-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C10H12O6/c1-5(11)15-8-7(13)4-10(3,14)9(8)16-6(2)12/h14H,4H2,1-3H3 |
Clé InChI |
IRNQKAVWBMBTPO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
Synonymes |
2,3-DHMCEO 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (+)-isomer 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



